
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a complex organic compound that contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroquinoline ring, and an isobutyramide group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions . These reactions involve three or more reactants and are advantageous due to their high atom economy and reduced reaction times .Aplicaciones Científicas De Investigación
Bioreductively Activated Pro-drug Systems
Compounds containing furan-2-carbonyl and tetrahydroquinolinyl moieties have been explored as potential bioreductively activated pro-drug systems. These systems are designed to release therapeutic drugs selectively in hypoxic solid tumors, taking advantage of the unique microenvironment of cancerous tissues to improve treatment efficacy and reduce side effects (Berry et al., 1997).
Synthesis of Pharmacologically Active Derivatives
Research on the synthesis of new derivatives incorporating furan-2-carbonyl and tetrahydroquinolinyl groups has identified compounds with potential pharmacological activities. These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, highlighting the versatility of these compounds in medicinal chemistry (Bonilla-Castañeda et al., 2022).
Antituberculosis Activity
Compounds structurally related to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide have been synthesized and tested for their in vitro antituberculosis activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis, demonstrating the potential of furan and quinoline derivatives in addressing global health challenges (Bai et al., 2011).
Furoquinoline Alkaloids and Isoquinoline Derivatives
Furoquinoline alkaloids, which share structural similarities with this compound, are known for their broad spectrum of biological activities. These include antimicrobial, antibacterial, insecticidal, analgesic, antipyretic, antiplatelet, and cytotoxic activities. The synthesis of new furoquinoline derivatives is an active research area, aiming to explore and harness these biological activities for therapeutic purposes (Barluenga et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of action
Furan-based compounds have been studied for their diverse biological applications . They have been used in the preparation of a wide variety of thiosemicarbazide and triazole derivatives for the purpose of developing new drug agents .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some furan-based compounds have shown antiproliferative and antioxidant activities .
Biochemical pathways
Furan-based compounds can participate in a variety of biochemical pathways, depending on their specific structures and targets. They can affect cellular processes such as proliferation and oxidation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. SwissADME can be used to predict these properties .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, furan-based compounds with antiproliferative activity could inhibit the growth of certain cancer cells .
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-8-7-13-5-3-9-20(15(13)11-14)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXMTAHJYXELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
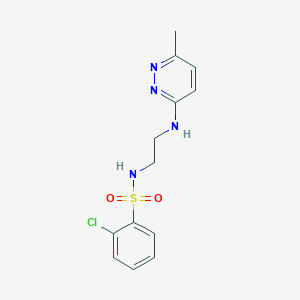
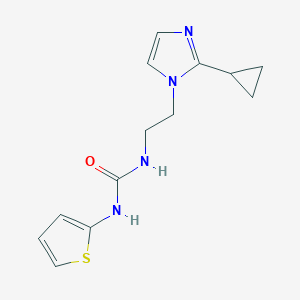
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
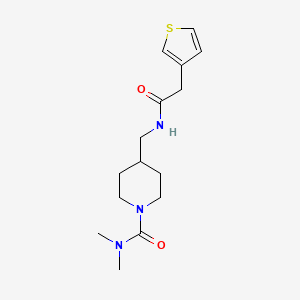
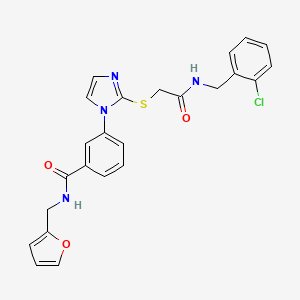

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
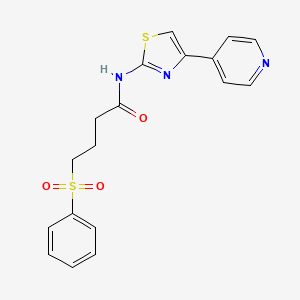
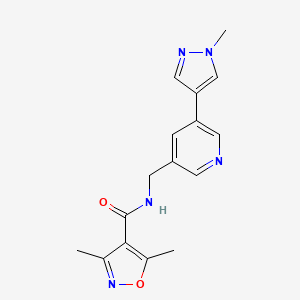
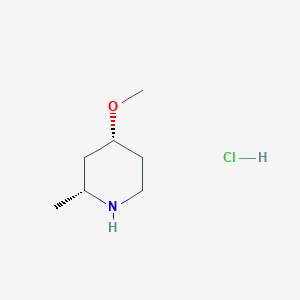
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)
